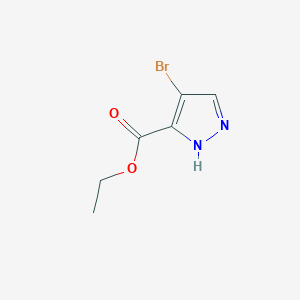

ethyl 4-bromo-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIXVTQCUMGIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348720 | |

| Record name | ethyl 4-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-34-3 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining ethyl 4-bromo-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a direct, publicly documented synthesis, this guide details the most plausible and scientifically sound methodologies based on established chemical principles and analogous reactions reported in the literature. The information is presented to aid researchers in the design and execution of a successful synthesis.

Core Synthetic Strategies

Two primary retrosynthetic pathways are considered for the synthesis of this compound:

-

Direct Electrophilic Bromination: This approach involves the direct bromination of the precursor, ethyl 1H-pyrazole-3-carboxylate. The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is generally the most reactive site.

-

Sandmeyer-type Reaction: This classic transformation involves the diazotization of an amino group followed by its displacement with a bromide ion, typically using a copper(I) or copper(II) bromide catalyst. This route would commence from ethyl 4-amino-1H-pyrazole-3-carboxylate.

Below, we provide detailed experimental protocols for each proposed route, along with the synthesis of the necessary starting materials.

Data Presentation

The following table summarizes the key quantitative data for the target compound and its regioisomeric analog, which can be useful for characterization and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₇BrN₂O₂ | 219.04 | 5932-34-3 |

| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | C₆H₇BrN₂O₂ | 219.04 | 1353100-91-0 |

Note: Experimental characterization data such as melting point and detailed NMR spectra for the target compound are not widely reported in publicly available literature. The data for the 3-bromo-4-carboxylate isomer is provided for reference.

Experimental Protocols

Route 1: Direct Electrophilic Bromination

This route focuses on the regioselective bromination of ethyl 1H-pyrazole-3-carboxylate. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of pyrazoles.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Starting Material)

A common method for the synthesis of pyrazole-3-carboxylates involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

-

Reaction Scheme:

Caption: Synthesis of the starting material, ethyl 1H-pyrazole-3-carboxylate.

-

Methodology:

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), a mixture of diethyl oxalate and ethyl acetate is added dropwise at a low temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred at room temperature for several hours to form the sodium salt of diethyl 2-formylsuccinate.

-

The resulting intermediate is then treated with hydrazine hydrate in a suitable solvent like ethanol or acetic acid.

-

The mixture is heated to reflux for several hours.

-

After cooling, the reaction mixture is worked up by neutralization, extraction with an organic solvent (e.g., ethyl acetate), and purified by column chromatography or recrystallization to afford ethyl 1H-pyrazole-3-carboxylate.

-

Step 2: Bromination of Ethyl 1H-pyrazole-3-carboxylate

-

Reaction Scheme:

Caption: Direct bromination to yield the target compound.

-

Methodology (Proposed):

-

Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Route 2: Sandmeyer-type Reaction

This route offers a potentially more regioselective approach to the target compound.

Step 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate

-

Methodology (Proposed):

-

Nitrate ethyl 1H-pyrazole-3-carboxylate using a mixture of nitric acid and sulfuric acid at low temperature (e.g., 0 °C).

-

Carefully add the pyrazole substrate to the pre-cooled nitrating mixture.

-

Stir the reaction at low temperature for a specified time, then pour onto ice.

-

Extract the product and purify by chromatography or recrystallization.

-

Step 2: Reduction of the Nitro Group to an Amine

-

Methodology (Proposed):

-

Reduce the nitro group of ethyl 4-nitro-1H-pyrazole-3-carboxylate to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C).

-

For the SnCl₂ reduction, dissolve the nitro compound in ethanol or ethyl acetate, add an excess of SnCl₂ dihydrate and concentrated HCl, and heat the mixture.

-

After the reaction is complete, neutralize the mixture and extract the product.

-

Step 3: Sandmeyer Bromination of Ethyl 4-amino-1H-pyrazole-3-carboxylate

-

Reaction Scheme:

Caption: Sandmeyer reaction for the synthesis of the target compound.

-

Methodology (Based on an analogous procedure for the 3-bromo-4-carboxylate isomer): [1]

-

To a solution of ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq.) and copper(II) bromide (1.0 eq.) in acetonitrile, slowly add isoamyl nitrite (2.7 eq.) at 0 °C.[1]

-

Heat the reaction mixture to 50 °C and stir overnight.[1]

-

Cool the reaction to room temperature and quench with 1N aqueous hydrochloric acid.[1]

-

Extract the mixture with ethyl acetate.[1]

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.[1]

-

Purify by column chromatography to yield this compound.

-

Logical Workflow for Synthesis

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

Caption: Decision workflow for the synthesis of this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific laboratory settings. Careful monitoring of the reactions by appropriate analytical techniques is crucial for achieving the desired outcome.

References

A Technical Guide to Ethyl 4-Bromo-1H-pyrazole-3-carboxylate

Executive Summary: This document provides a comprehensive technical overview of ethyl 4-bromo-1H-pyrazole-3-carboxylate, a substituted pyrazole of significant interest to the chemical and pharmaceutical industries. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] This guide details the fundamental chemical and physical properties, spectroscopic data, and relevant experimental protocols for this compound and its close isomers. Furthermore, it contextualizes the compound's potential within drug development by exploring the established roles of the pyrazole nucleus in targeting key signaling pathways.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound. It is important to note that pyrazole nomenclature can vary, and this compound may exist in tautomeric forms; it is often listed synonymously with ethyl 4-bromo-1H-pyrazole-5-carboxylate.[3] The core properties are summarized below.

| Property | Data | Reference(s) |

| Molecular Formula | C₆H₇BrN₂O₂ | [3] |

| Molecular Weight | 219.04 g/mol | [3] |

| CAS Number | 5932-34-3 | [3] |

| IUPAC Name | ethyl 4-bromo-1H-pyrazole-5-carboxylate | [3] |

| Appearance | White to off-white solid or powder | |

| Canonical SMILES | CCOC(=O)C1=C(C=NN1)Br | [3] |

| InChIKey | YTIXVTQCUMGIBZ-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 217.96909 Da | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound and its isomers. While a complete dataset for the title compound is not publicly available, representative data for a closely related isomer, ethyl 3-bromo-1H-pyrazole-4-carboxylate, is presented below.

-

¹H NMR (400 MHz, CDCl₃): δ 9.78 (br. s, 1H), 8.10 (br. s, 1H), 4.33 (q, J = 7.22 Hz, 2H), 1.36 (m, 3H).[4]

-

¹³C NMR: A ¹³C NMR spectrum for this compound is available in spectral databases.[3]

Synthesis and Experimental Protocols

The synthesis of brominated pyrazole esters often involves the diazotization and subsequent bromination of an amino-pyrazole precursor. The following is a detailed experimental protocol for the synthesis of ethyl 3-bromo-1H-pyrazole-4-carboxylate , an isomer of the title compound, via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate[4]

-

Materials:

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol)

-

Copper(II) bromide (CuBr₂) (7.2 g, 32 mmol)

-

Acetonitrile (65 mL)

-

Isoamyl nitrite (12 mL, 86 mmol)

-

1N Hydrochloric acid (150 mL)

-

Ethyl acetate (3 x 100 mL)

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (32 mmol) and copper(II) bromide (32 mmol) in acetonitrile is prepared in a suitable reaction vessel.[4]

-

The solution is cooled to 0°C.[4]

-

Isoamyl nitrite (86 mmol) is added slowly to the cooled mixture.[4]

-

The reaction mixture is then heated to 50°C and stirred overnight.[4]

-

Upon completion, the mixture is cooled to room temperature.[4]

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of 1N aqueous hydrochloric acid.[4]

-

The mixture is extracted three times with ethyl acetate.[4]

-

The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

-

The resulting product is a brown oil that may partially solidify under vacuum.[4]

-

Biological Context and Drug Development Potential

While specific signaling pathway interactions for this compound are not extensively documented, the pyrazole scaffold is a cornerstone in modern medicinal chemistry.[1][5] Pyrazole-containing molecules have been successfully developed as inhibitors for a wide range of biological targets, particularly protein kinases and cyclooxygenases (COX).[2][6]

-

Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting critical signaling pathways implicated in cancer, such as the MAP kinase (MAPK) and VEGFR signaling pathways.[1][6]

-

Anti-Inflammatory Activity: The pyrazole moiety is famously present in the selective COX-2 inhibitor Celecoxib. This highlights the scaffold's utility in designing agents that modulate inflammatory pathways.[5]

-

Other Biological Activities: The pyrazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[6][7]

This compound serves as a versatile synthetic intermediate, providing a scaffold that can be further functionalized to explore these and other biological targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of a brominated pyrazole ester, based on the protocol provided.

Caption: Synthesis workflow for ethyl 3-bromo-1H-pyrazole-4-carboxylate.

Role of the Pyrazole Scaffold in Drug Discovery

This diagram illustrates the logical relationship between the core pyrazole scaffold and its established roles in targeting various enzyme classes and signaling pathways relevant to drug discovery.

Caption: Role of the Pyrazole Scaffold in Drug Discovery.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

An In-depth Technical Guide to Ethyl 4-bromo-1H-pyrazole-3-carboxylate (CAS: 5932-34-3)

Executive Summary: This document provides a comprehensive technical overview of Ethyl 4-bromo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern chemical synthesis. With the CAS number 5932-34-3, this compound is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries. This guide details its physicochemical properties, provides an illustrative synthesis protocol, outlines its primary applications, and summarizes critical safety and handling information. The pyrazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, and this particular brominated derivative serves as a versatile intermediate for further chemical modification.

Physicochemical and Structural Data

This compound is an off-white solid compound at room temperature.[1] Its structure features a pyrazole ring brominated at the 4-position with an ethyl carboxylate group at the 3-position, making it a valuable synthon for introducing a substituted pyrazole moiety into larger molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5932-34-3 | [2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 219.04 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)C1=C(C=NN1)Br | [2] |

| InChIKey | YTIXVTQCUMGIBZ-UHFFFAOYSA-N | [2] |

| Appearance | Powder or liquid; Off-white solid | [1][4] |

| Purity | ≥97% - 98% | [4][5] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Refrigeration may be required. |[4][5][6][7] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles can be achieved through various methods, with the Knorr pyrazole synthesis, involving the cyclocondensation of β-dicarbonyl compounds with hydrazine, being a classical approach.[8] For halogenated pyrazoles such as this compound, a common strategy involves the Sandmeyer-type diazotization and bromination of an amino-pyrazole precursor.

Experimental Protocol: Synthesis of Ethyl 3-bromopyrazole-4-carboxylate (Illustrative Method)

The following protocol describes the synthesis of a closely related isomer and is representative of the methods used to produce brominated pyrazole esters.[9]

Objective: To synthesize a brominated pyrazole carboxylate via a Sandmeyer-type reaction.

Materials:

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent, e.g., 5.0 g, 32 mmol)

-

Copper(II) bromide (1 equivalent, e.g., 7.2 g, 32 mmol)

-

Isoamyl nitrite (2.7 equivalents, e.g., 12 mL, 86 mmol)

-

Acetonitrile (e.g., 65 mL)

-

1N Hydrochloric acid (aqueous)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide in acetonitrile, slowly add isoamyl nitrite at 0°C.[9]

-

Heat the reaction mixture to 50°C and stir overnight.[9]

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding 1N aqueous hydrochloric acid.[9]

-

Extract the mixture with ethyl acetate (e.g., 3 x 100 mL).[9]

-

Combine the organic phases, wash with water, and then dry over anhydrous sodium sulfate.[9]

-

Filter the solution and concentrate it under reduced pressure to yield the crude product.[9]

-

The resulting product can be further purified by standard methods such as column chromatography if necessary.

Applications in Research and Development

This compound is a highly valuable intermediate due to the reactivity of the bromine atom, which allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity.

-

Pharmaceutical Development: The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. This compound serves as a starting material for synthesizing novel therapeutic agents. Its derivatives have been explored for potential treatments in areas ranging from inflammation to cancer.[10]

-

Agrochemical Synthesis: This building block is crucial in creating new crop protection agents.[10] The pyrazole carboxamide scaffold is famously used in the insecticide class known as anthranilic diamides; a related compound, 5-bromo-1H-pyrazole-3-carboxylic acid, is a known intermediate in the synthesis of the insecticide Chlorantraniliprole.[11] Its derivatives are investigated for use as potent herbicides and fungicides.[10]

Safety and Handling

Proper handling of this compound is essential in a laboratory or manufacturing setting. It is classified as an irritant.

Table 2: GHS Hazard Information

| Code | Hazard Statement | Signal Word |

|---|---|---|

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Source:[5]

Precautionary Measures:

-

Prevention: Avoid breathing dust, fumes, or vapors.[5][6] Wash hands and any exposed skin thoroughly after handling.[5][6] Use only in a well-ventilated area or outdoors.[5][6] Wear protective gloves, clothing, eye, and face protection.[5][6]

-

Response:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Conclusion

This compound is a foundational chemical for innovation in both the pharmaceutical and agrochemical sectors. Its defined physicochemical properties, established synthetic routes, and the versatile reactivity of its brominated pyrazole core make it an indispensable tool for medicinal and synthetic chemists. Adherence to strict safety protocols is mandatory to ensure its effective and safe use in research and development endeavors. As the demand for novel, high-efficacy active ingredients grows, the importance of such well-characterized building blocks will continue to increase.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5932-34-3 | 4H58-9-19 | MDL MFCD10697501 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. amadis.lookchem.com [amadis.lookchem.com]

- 5. 5932-34-3 this compound AKSci 8835AB [aksci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 5932-34-3・this compound [kgスケールでの合成実績あり]・this compound [kg-scale synthesis experience]【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. Buy 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid | 1291177-22-4 [smolecule.com]

- 9. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Physical Properties of Ethyl 4-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, including reaction optimization, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized experimental protocols for their determination.

Chemical Identity and Computed Properties

Table 1: Chemical Identifiers and Computed Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₆H₇BrN₂O₂ | [1] |

| Molecular Weight | 219.04 g/mol | [1] |

| CAS Number | 5932-34-3 | [1] |

| Canonical SMILES | CCOC(=O)C1=C(C=NN1)Br | [1] |

| InChI Key | YTIXVTQCUMGIBZ-UHFFFAOYSA-N | [1] |

| Exact Mass | 217.96909 Da | [1] |

| XLogP3 (Computed) | 1.5 | [1] |

| Topological Polar Surface Area | 55 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Crystal Structure Data (CCDC) | 114333 | [1] |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not currently available in the cited literature and would need to be determined empirically.

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures that can be employed to determine the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp, within 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[3]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[2][3]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[4]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

For ¹H NMR , the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to a standard (e.g., tetramethylsilane, TMS).

-

For ¹³C NMR , a proton-decoupled spectrum is typically acquired. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Reporting: Chemical shifts (δ) are reported in ppm, followed by the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), the number of protons for ¹H NMR, and the coupling constants (J) in Hertz.[5]

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6][7]

-

Instrumentation: An FT-IR spectrometer is used to scan the sample.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt plate) is first recorded and then automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of the functional groups in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).[8]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[8]

-

Data Analysis: The spectrum displays the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.[9]

Solubility Profile

Determining the solubility of the compound in various solvents is crucial for its application in synthesis and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, alcohols (e.g., methanol, ethanol), chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and nonpolar solvents (e.g., hexanes).

-

Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a test tube.[10] A measured volume of the solvent (e.g., 1 mL) is added incrementally with agitation.[11][12]

-

Observation: The solubility is determined by visual inspection. The compound is classified as soluble, partially soluble, or insoluble at a given concentration and temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized batch of this compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

While specific experimental data for this compound remains to be fully documented in the scientific literature, this guide provides a robust framework for its physicochemical characterization. The computed properties offer a valuable starting point for experimental design, and the detailed protocols herein describe the necessary steps to obtain empirical data. A systematic approach, as outlined in the characterization workflow, will ensure a comprehensive understanding of this important chemical intermediate, thereby facilitating its effective use in the synthesis of novel compounds for drug discovery and development.

References

- 1. This compound | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

ethyl 4-bromo-1H-pyrazole-3-carboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl 4-bromo-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and a representative experimental workflow for this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Pyrazole derivatives are significant scaffolds in the synthesis of a wide range of therapeutic agents.[1]

Chemical Properties and Identifiers

This compound is a substituted pyrazole featuring a bromine atom at the 4-position and an ethyl carboxylate group at the 3-position. These functional groups provide reactive handles for further synthetic modifications, making it a versatile building block in the development of complex molecules.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C6H7BrN2O2 | [2] |

| Molecular Weight | 219.04 g/mol | [2] |

| CAS Number | 5932-34-3 | [2] |

| Monoisotopic Mass | 217.96909 Da | [2] |

| Appearance | White powder | [3] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | [2] |

| InChIKey | YTIXVTQCUMGIBZ-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C1=C(C=NN1)Br | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the bromination of a pyrazole precursor followed by esterification. A representative protocol for the synthesis of the precursor, 4-bromo-1H-pyrazole-3-carboxylic acid, is detailed below.

Synthesis of 4-bromo-1H-pyrazole-3-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor via oxidation of 4-bromo-3-methylpyrazole.

Materials:

-

4-bromo-3-methylpyrazole

-

Potassium permanganate (KMnO4)

-

Water (H2O)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4.1 g (0.05 mol) of 4-bromo-3-methylpyrazole and 200 mL of water.

-

Stir the mixture and heat it to 90 °C.

-

Add 23.7 g (0.15 mol) of potassium permanganate in batches over the course of the reaction.

-

Maintain the reaction at 90 °C for 8 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture and wash the filter cake with water.

-

Concentrate the filtrate to a volume of 30 mL.

-

Cool the concentrated filtrate to 0 °C.

-

Adjust the pH of the solution to 3 with concentrated hydrochloric acid to precipitate the solid product.

-

Filter the precipitate and dry it to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[4]

Esterification to this compound

The resulting 4-bromo-1H-pyrazole-3-carboxylic acid can then be esterified to the final product using standard methods, such as Fischer esterification. This typically involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) and heating the mixture under reflux.

Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to the synthesis and potential applications of this compound.

Caption: Synthetic workflow for this compound.

References

The Diverse Biological Activities of Pyrazole Carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylates and their corresponding amides, exhibit a remarkable breadth of biological activities, positioning them as privileged structures in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological landscape of pyrazole carboxylate derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, detailing experimental methodologies, and visualizing complex biological processes.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A notable area of investigation is the inhibition of protein kinases, which are often dysregulated in cancer. For instance, certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been shown to be potent inhibitors of Aurora-A kinase, a key regulator of mitosis.[3] Similarly, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, targeting both wild-type and drug-resistant mutant forms of the enzyme.[4] The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2][5]

Furthermore, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) or autophagy in cancer cells, highlighting their potential to modulate fundamental cellular processes.[6] The structure-activity relationship (SAR) studies of these compounds often reveal that specific substitutions on the pyrazole ring and the carboxamide moiety are crucial for their cytotoxic effects.[1][7] For example, the presence of lipophilic and electron-withdrawing groups can enhance the anticancer activity against certain cell lines.[1]

Quantitative Data: Anticancer Activity of Pyrazole Carboxylate Derivatives

| Compound Class | Target/Mechanism | Cell Line(s) | Activity (IC50) | Reference(s) |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora-A kinase inhibition | HCT116, MCF-7 | 0.16 - 0.46 µM | [3] |

| 5-amino-1H-pyrazole-4-carboxamides | Pan-FGFR covalent inhibition | NCI-H520, SNU-16, KATO III | 19 - 99 nM | [4] |

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amides | Inhibition of cell growth | Various | Not specified | [1] |

| Pyrazole chalcones | Cytotoxicity | MCF-7, HeLa | Not specified | [1] |

| Pyrazole derivatives containing thiourea skeleton | EGFR inhibition | MCF-7 | 0.07 - 0.08 µM | [8] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole carboxylate derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11]

The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against various microbial strains.[12][13][14] The agar diffusion method is also commonly employed for initial screening of antimicrobial potency.[11][15]

Structure-activity relationship studies have indicated that the nature and position of substituents on the pyrazole ring are critical for antimicrobial activity. For instance, certain substitutions can lead to broad-spectrum activity, while others may confer selectivity towards specific types of microorganisms.[10] Some pyrazole derivatives have shown inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as on fungal pathogens like Candida albicans and Aspergillus fumigatus.[10][11]

Quantitative Data: Antimicrobial Activity of Pyrazole Carboxylate Derivatives

| Compound Class | Test Organism(s) | Activity (MIC) | Reference(s) | |---|---|---|---|---| | Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida tropicalis, Candida parapsilosis, Candida glabrata | Good inhibitory effects |[10] | | 4-acyl-pyrazole-3-carboxylic acids | B. subtilis, S. aureus, K. pneumoniae, P. aeruginosa, E. coli | Higher activity than reference drugs |[10] | | Pyrazole-dimedone compounds | C. albicans, S. aureus, E. faecalis, B. subtilis | MIC: 16 µg/L against S. aureus |[10] | | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Seven phytopathogenic fungi | High activity |[16] | | Pyrazole derivatives | Escherichia coli | MIC: 0.25 µg/mL |[13] | | Pyrazole derivatives | Streptococcus epidermidis | MIC: 0.25 µg/mL |[13] | | Pyrazole derivatives | Aspergillus niger | MIC: 1 µg/mL |[13] |

Enzyme Inhibition: Modulating Biological Processes with Precision

The ability of pyrazole carboxylate derivatives to selectively inhibit enzymes is a key aspect of their therapeutic potential.[9] Beyond the aforementioned kinases, these compounds have been shown to target a range of other enzymes implicated in various diseases.

One significant area of research is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in physiological processes such as pH regulation and CO2 transport.[17][18] The inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma and epilepsy.[18] The inhibitory effects of pyrazole derivatives on CAs are typically investigated using in vitro assays that measure the hydrolysis of a substrate like p-nitrophenyl acetate.[17]

Furthermore, pyrazole carboxylate derivatives have been identified as inhibitors of other enzymes, including long-chain L-2-hydroxy acid oxidase (Hao2), which is a potential target for blood pressure regulation, and cholinesterases, which are relevant to Alzheimer's disease.[19][20] The discovery of potent and selective enzyme inhibitors from the pyrazole carboxylate class often involves screening compound libraries and subsequent lead optimization based on structure-activity relationships.[20]

Quantitative Data: Enzyme Inhibition by Pyrazole Carboxylate Derivatives

| Compound Class | Target Enzyme | Activity (Ki/IC50) | Reference(s) |

| Pyrazole carboxamide derivatives | Carbonic Anhydrase I and II (hCA I, hCA II) | Ki: 0.119–3.999 µM (hCA I), 0.084–0.878 µM (hCA II) | [18] |

| Pyrazole carboxamide derivatives | Cholinesterases (AChE, BChE) | Ki: 6.60–14.15 nM (AChE), 54.87–137.20 nM (BChE) | [19] |

| Pyrazole carboxylic acids | Rat long chain L-2-hydroxy acid oxidase (Hao2) | Potent and selective inhibitors | [20] |

| Pyrazole-4-carboxamide derivatives | Succinate dehydrogenase (SDH) | Excellent fungicidal activities | [15] |

| 1H-Pyrazole-4-carboxylic acid derivatives | ALKBH1 DNA 6mA demethylase | IC50: 0.031 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of pyrazole carboxylate derivatives.

Synthesis of Pyrazole-5-carboxamide Derivatives

A common synthetic route involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester at the C5 position, followed by amidation.[21]

Step 1: Synthesis of Pyrazole-5-carboxylate Ester This is often achieved through a Knorr pyrazole synthesis or similar cyclization reactions. The crude product is purified by recrystallization or column chromatography.[21]

Step 2: Saponification to Pyrazole-5-carboxylic Acid The pyrazole-5-carboxylate ester is hydrolyzed to the corresponding carboxylic acid using a base such as NaOH or LiOH. The reaction is monitored by TLC, and upon completion, the mixture is acidified to precipitate the carboxylic acid, which is then collected by filtration.[21]

Step 3: Acid Chloride Formation and Amidation The pyrazole-5-carboxylic acid is converted to the more reactive acid chloride using a reagent like oxalyl chloride or thionyl chloride. The crude acid chloride is then reacted with the desired amine in the presence of a base to form the final pyrazole-5-carboxamide.[21]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][22][23]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[24]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylate derivatives and incubate for a specified period (e.g., 72 hours).[24]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18][24]

-

Solubilization: Add a solubilizing agent (e.g., MTT solvent) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[18][22]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial twofold dilutions of the pyrazole carboxylate derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.[4][7]

-

Reagent Preparation: Prepare assay buffer, a stock solution of the CA enzyme, and a stock solution of the substrate (p-nitrophenyl acetate, p-NPA).[7]

-

Assay Setup: In a 96-well plate, add the assay buffer, the pyrazole carboxylate derivative (inhibitor), and the CA enzyme solution. Incubate to allow for inhibitor-enzyme binding.[4][7]

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution.[7]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader. The rate of absorbance increase corresponds to the rate of p-nitrophenol formation.[7]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.

Conclusion

Pyrazole carboxylate derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and enzyme inhibitory effects, underscore their potential for the development of novel therapeutics. The continued exploration of the structure-activity relationships of these derivatives, coupled with the application of robust and standardized experimental protocols, will undoubtedly pave the way for the identification of new lead compounds with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to aid researchers in this endeavor, providing a consolidated view of the current landscape and a practical framework for future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. assaygenie.com [assaygenie.com]

- 5. promega.com [promega.com]

- 6. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orientjchem.org [orientjchem.org]

- 13. promega.com [promega.com]

- 14. mdpi.com [mdpi.com]

- 15. echemcom.com [echemcom.com]

- 16. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]

- 17. researchgate.net [researchgate.net]

- 18. cyrusbio.com.tw [cyrusbio.com.tw]

- 19. benchchem.com [benchchem.com]

- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. atcc.org [atcc.org]

- 24. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 4-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic pyrazole ring, and an ester moiety—offers a multitude of synthetic handles for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and graphical representations of key transformations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyrazole-based compounds.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound, in particular, serves as a key intermediate in the synthesis of complex molecular architectures, largely owing to the synthetic versatility of its C-Br bond in cross-coupling reactions.[4] This guide will delve into the synthesis, reactivity, and stability of this important molecule.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the most common being the bromination of a pyrazole precursor or the cyclization of a brominated acyclic precursor. A highly plausible and commonly employed method for the introduction of a bromine substituent onto a pyrazole ring is via a Sandmeyer-type reaction, starting from the corresponding amino-pyrazole.

Proposed Synthesis via Diazotization of Ethyl 4-amino-1H-pyrazole-3-carboxylate

Alternative Synthetic Route: Direct Bromination

Another viable synthetic strategy involves the direct bromination of the parent ethyl 1H-pyrazole-3-carboxylate. Electrophilic substitution on the pyrazole ring typically occurs at the 4-position. Various brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent can be employed for this purpose.[2][7]

Experimental Protocol: Bromination of Ethyl 1H-pyrazole-4-carboxylate (Analogous Procedure)

The following is a protocol for the bromination of the isomeric ethyl 1H-pyrazole-4-carboxylate, which can be adapted for the 3-carboxylate isomer.[2]

-

Reaction Setup: In a suitable reactor, a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) is prepared in a solvent such as tetrahydrofuran (THF).

-

Base and Bromine Addition: An aqueous solution of sodium hydroxide is added, followed by acetic acid to create a buffered solution. The mixture is cooled, and bromine (2 equivalents) is added dropwise while maintaining a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Reactivity of this compound

The reactivity of this compound is dominated by the three key functional groups: the C-Br bond, the pyrazole ring, and the ethyl ester.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

The following is a general protocol that can be adapted for this compound.

-

Reaction Setup: To a reaction vessel, add the 4-bromopyrazole derivative (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Table 1: Expected Yields for Suzuki Coupling of 4-Bromopyrazole with Various Boronic Acids (Analogous System)

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |

| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |

| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |

Data is for the parent 4-bromopyrazole and serves as an estimation for the reactivity of the target compound.

N-Alkylation of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms, both of which can potentially undergo alkylation. The regioselectivity of N-alkylation is influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent). For 1H-pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.

Experimental Protocol: General Procedure for N-Alkylation

-

Deprotonation: To a solution of the pyrazole in a suitable solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) and stir at room temperature.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate) and continue stirring at room temperature or with heating until the reaction is complete.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting regioisomers can often be separated by column chromatography.

Hydrolysis of the Ethyl Ester

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, is commonly employed.[1]

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve the ethyl ester in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Saponification: Add an aqueous solution of a base (e.g., 10% NaOH) and stir the mixture at room temperature for several hours.

-

Acidification and Extraction: After the reaction is complete, remove the alcohol under reduced pressure. The aqueous phase is then acidified with a mineral acid (e.g., 2N HCl) to precipitate the carboxylic acid. The product can then be collected by filtration or extracted with an organic solvent.

Stability

The stability of this compound is a critical consideration for its storage and handling.

-

Thermal Stability: Halogenated pyrazole derivatives generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur, potentially involving the cleavage of the C-Br bond or fragmentation of the pyrazole ring.

-

Chemical Stability:

-

Acidic Conditions: The pyrazole ring is generally stable to acidic conditions, although prolonged exposure to strong acids at high temperatures may lead to degradation. The ester group is also relatively stable to hydrolysis under mild acidic conditions.

-

Basic Conditions: The ester group is susceptible to hydrolysis under basic conditions, as described in section 3.3. The pyrazole ring itself is generally stable to basic conditions.

-

-

Photostability: Brominated aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light. This can involve the homolytic cleavage of the C-Br bond to generate radical intermediates, which can lead to debromination or other secondary reactions.[8][9] It is therefore advisable to store the compound protected from light.

Role in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutically active compounds. The pyrazole-3-carboxylate moiety is a known pharmacophore that can interact with various biological targets. The ability to functionalize the 4-position via the bromo substituent allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Pyrazole derivatives have been investigated as inhibitors of a wide range of enzymes, including kinases, and as ligands for various receptors.[4]

Conclusion

This compound is a synthetically versatile molecule with a rich reactivity profile. The presence of a handle for cross-coupling reactions (C-Br), a site for substitution (N-H), and a modifiable ester group makes it an attractive starting material for the synthesis of a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and stability is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry. This guide provides a foundational understanding and practical protocols to aid in the exploration of this valuable chemical entity.

References

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid | 1291177-22-4 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

The Versatility of Brominated Pyrazoles: A Technical Guide for Researchers

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a bromine atom to this core structure significantly enhances its utility, offering a versatile handle for further functionalization and often contributing to potent biological activity. This technical guide provides an in-depth overview of the potential applications of brominated pyrazoles in research, with a focus on their roles as anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics. Detailed experimental protocols and visual representations of key biological pathways are presented to facilitate further investigation and application by researchers, scientists, and drug development professionals.

Brominated Pyrazoles as Selective COX-2 Inhibitors

A prominent application of brominated pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The bromine atom in these molecules can play a crucial role in directing the molecule into the active site of the enzyme and contributing to its binding affinity.

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities of celecoxib, a well-known brominated pyrazole-containing COX-2 inhibitor, and other relevant compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 82 | 6.8 | 12[1] |

| Celecoxib | >100 | 0.04 | >2500 |

| Rofecoxib | >100 | 0.53 | >188 |

| Diclofenac | 0.076 | 0.026 | 2.9[1] |

| Meloxicam | 37 | 6.1 | 6.1[1] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., a brominated pyrazole derivative)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 10 µM EDTA)

-

Vehicle (e.g., DMSO)

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.

-

Add the diluted test compound or vehicle to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for 2 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the concentration of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the enzymatic action of COX-2 and its inhibition by brominated pyrazole derivatives like celecoxib.

Caption: Inhibition of the COX-2 enzyme by brominated pyrazoles.

Brominated Pyrazoles as Kinase Inhibitors

Brominated pyrazoles have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The bromine atom can be strategically positioned to interact with specific residues in the kinase active site, thereby enhancing binding affinity and selectivity.

Quantitative Data: Kinase Inhibition

The following table presents the inhibitory activities of representative brominated pyrazole-containing kinase inhibitors.

| Compound | Target Kinase | IC50 (nM) |

| Ruxolitinib | JAK1 | 3.3[2][3] |

| Ruxolitinib | JAK2 | 2.8[2][3] |

| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57[4] |

| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66[4] |

| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62[4] |

| p38 MAPK Inhibitor IV | p38α | 220 |

| p38 MAPK Inhibitor IV | p38β | 130 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant target kinase (e.g., Haspin, p38α)

-

Kinase-specific substrate peptide

-

ATP

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (specific to the kinase)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the kinase and substrate to each well.

-

Add the diluted test compound or vehicle to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway: p38 MAPK Signaling Cascade

The following diagram illustrates the p38 MAPK signaling pathway and its inhibition by a pyrazole-based inhibitor.

Caption: Inhibition of the p38 MAPK signaling cascade by a pyrazole inhibitor.

Brominated Pyrazoles in Anticancer Research

The pyrazole scaffold is frequently found in molecules with potent anticancer activity. Bromination of these scaffolds can lead to enhanced cytotoxicity against various cancer cell lines. These compounds often exert their effects through multiple mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival, and the induction of apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of several brominated pyrazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0[5] |

| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8[5] |

| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8[5] |

| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12[6] |

| Pyrazolo[1,5-a]pyrimidine 34d | HeLa (Cervical) | 10.41[6] |

| Pyrazolo[1,5-a]pyrimidine 34d | DU-145 (Prostate) | 10.77[6] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line and calculate its IC50 value.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (brominated pyrazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Experimental Workflow: Anticancer Drug Screening

The following diagram outlines a typical workflow for screening and evaluating potential anticancer compounds.

Caption: A general workflow for the discovery and development of anticancer drugs.

Synthesis of Brominated Pyrazoles

The synthesis of brominated pyrazoles can be achieved through various methods, including the direct bromination of a pre-formed pyrazole ring or by using brominated starting materials in the cyclization reaction.

Experimental Protocol: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid

This protocol describes the synthesis of a brominated pyrazole derivative via oxidation of a methyl group.[11]

Objective: To synthesize 4-bromo-1H-pyrazole-3-carboxylic acid.

Materials:

-

4-bromo-3-methylpyrazole

-

Potassium permanganate (KMnO4)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole and water.

-

Heat the mixture to 90°C with stirring.

-

Add potassium permanganate in portions over a period of time.

-

Maintain the reaction at 90°C for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.

-

Wash the filter cake with water.

-

Concentrate the filtrate, cool to 0°C, and acidify with concentrated HCl to a pH of 3.

-

Collect the precipitated solid by filtration and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

Experimental Protocol: Synthesis of Pyrazolo[3,4-g]isoquinolines

This protocol outlines the synthesis of a tricyclic pyrazole system.[12][13][14]

Objective: To synthesize pyrazolo[3,4-g]isoquinoline derivatives.

Materials:

-

Appropriately substituted isoquinoline precursor

-

Hydrazine hydrate or substituted hydrazine

-

Ethanol

-

Palladium on carbon (Pd/C) for reduction if necessary

-

Hydrogen gas

Procedure:

-

Dissolve the isoquinoline precursor in ethanol.

-

Add hydrazine hydrate or a substituted hydrazine.

-

Reflux the mixture for a specified time.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product.

-

Purify the product by recrystallization or column chromatography.

-

If a reduction step is required (e.g., for a nitro group), dissolve the product in a suitable solvent, add Pd/C, and hydrogenate under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the solvent to obtain the final product.

Conclusion

Brominated pyrazoles represent a highly valuable class of compounds for researchers in drug discovery and materials science. Their synthetic accessibility and the diverse biological activities they exhibit make them attractive starting points for the development of novel therapeutics. The bromine atom not only serves as a key element for tuning the electronic and steric properties of the molecule but also provides a convenient site for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a practical resource for scientists working with these promising heterocyclic scaffolds.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. novartis.com [novartis.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4- g]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. guidechem.com [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of ethyl 4-bromo-1H-pyrazole-3-carboxylate. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of pharmacologically active compounds. Understanding its precise molecular structure is paramount for predicting its chemical behavior, designing new synthetic routes, and exploring its potential biological activities.

Compound Identity and Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₇BrN₂O₂.[1] Its structure consists of a pyrazole ring substituted with a bromine atom at the 4-position and an ethyl carboxylate group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[1] |

| Molecular Weight | 219.04 g/mol | PubChem[1] |

| CAS Number | 5932-34-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=C(C=NN1)Br | PubChem[1] |

Spectroscopic Data for Structural Confirmation

Note: The following ¹H NMR data is for the isomer ethyl 3-bromopyrazole-4-carboxylate and serves as a reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | C5-H of pyrazole ring |

| ~4.33 | q | 2H | -CH₂- of ethyl group |

| ~1.36 | t | 3H | -CH₃ of ethyl group |

| ~13.0 (broad) | s | 1H | N-H of pyrazole ring |

¹³C NMR (Carbon-13 NMR):

Predicted ¹³C NMR chemical shifts are essential for confirming the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (ester) |

| ~140 | C3-pyrazole |

| ~130 | C5-pyrazole |

| ~95 | C4-pyrazole (bearing Br) |

| ~61 | -CH₂- (ethyl) |

| ~14 | -CH₃ (ethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

| m/z | Interpretation |

| 218/220 | [M]⁺ and [M+2]⁺ isotopic peaks for bromine |

| 190/192 | [M - C₂H₄]⁺ |

| 173/175 | [M - OC₂H₅]⁺ |

| 145/147 | [M - COOC₂H₅]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad | N-H stretching |

| ~2980 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1550 | Medium | C=N stretching (pyrazole ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~650 | Medium | C-Br stretching |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and validation of the structural data.

Synthesis of this compound (Illustrative)

A plausible synthetic route involves the bromination of ethyl 1H-pyrazole-3-carboxylate.

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Benzoyl peroxide (initiator)

Procedure:

-